molecular formula C8H6N2O4S B6258113 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid CAS No. 945388-03-4

1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid

Cat. No.: B6258113
CAS No.: 945388-03-4
M. Wt: 226.2
InChI Key:
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Description

1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and a carboxylic acid group at the 7-position The presence of the 1,1-dioxo group indicates the oxidation state of the sulfur atom in the thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative. The reaction is usually carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzothiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the carboxylic acid group allows for interactions with active sites of enzymes, while the benzothiadiazine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-dioxo-4H-1lambda6,2,4-benzothiadiazine-7-carboxylic acid is unique due to the presence of both the 1,1-dioxo group and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

945388-03-4

Molecular Formula

C8H6N2O4S

Molecular Weight

226.2

Purity

95

Origin of Product

United States

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